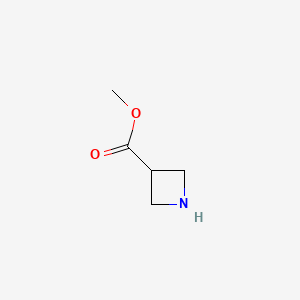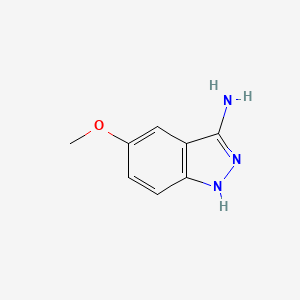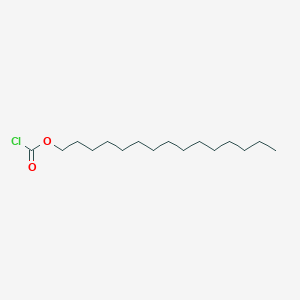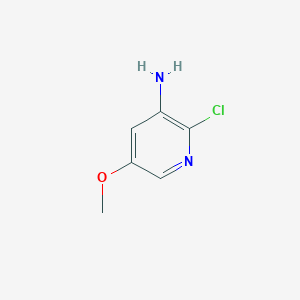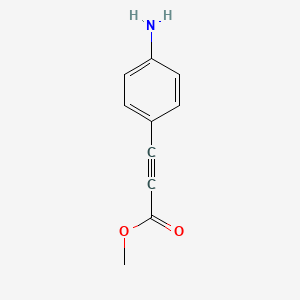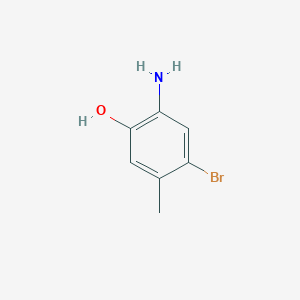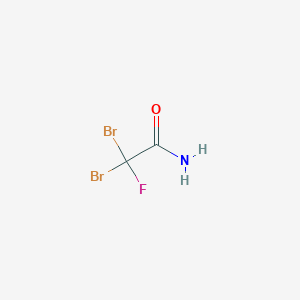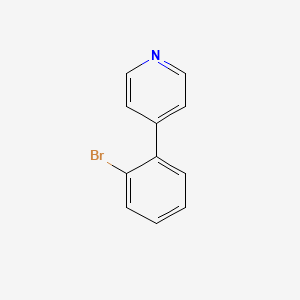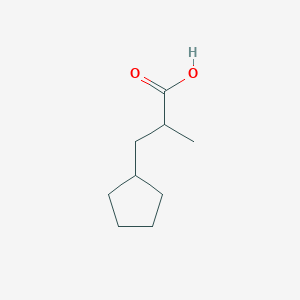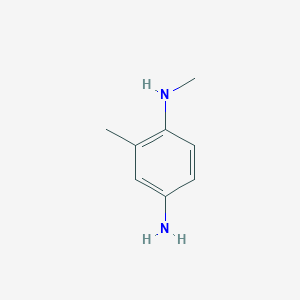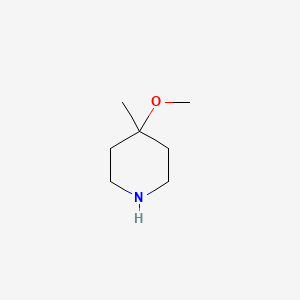
4-Methoxy-4-methylpiperidine
Vue d'ensemble
Description
4-Methoxy-4-methylpiperidine is an organic compound with the chemical formula C8H17NO and a molecular weight of 143.23 g/mol . It is a colorless liquid with a boiling point of 120-122°C and a density of 0.847 g/cm³ . This compound is soluble in water and ethanol and is commonly used as an intermediate in organic synthesis, particularly in the synthesis of drugs and pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxy-4-methylpiperidine can be synthesized through various methods. One common method involves the reaction of benzyl magnesium bromide with this compound sodium . Another method includes multi-component reactions catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-Methoxy-4-methylpiperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxy-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The presence of the nitrogen atom in the piperidine ring allows it to participate in hydrogen bonding and form complexes with other molecules. This interaction can influence the compound’s biological activity and its ability to act as a precursor in the synthesis of bioactive molecules .
Comparaison Avec Des Composés Similaires
4-Methoxy-4-methylpiperidine can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with no substituents, used widely in organic synthesis.
4-Methylpiperidine: Similar to this compound but lacks the methoxy group, affecting its reactivity and applications.
4-Methoxypiperidine: Lacks the methyl group, which influences its chemical properties and uses.
Uniqueness: The presence of both methoxy and methyl groups in this compound makes it unique, as these groups influence its lipophilicity and electronic properties, enhancing its utility in various chemical reactions and applications .
Propriétés
IUPAC Name |
4-methoxy-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNKCKANZAOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606316 | |
| Record name | 4-Methoxy-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-72-7 | |
| Record name | 4-Methoxy-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
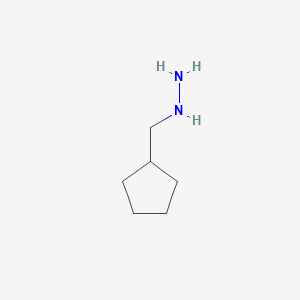
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
